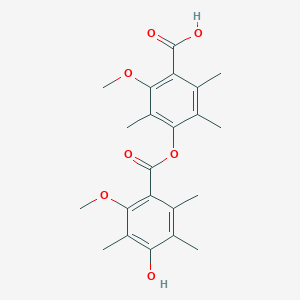

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

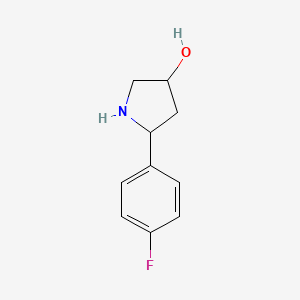

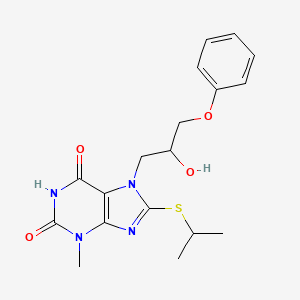

The compound “3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one” is a complex organic molecule. It contains a 1,3-benzodioxol group, which is a common motif in many natural products and drugs . The molecule also contains a quinazolinone group, which is a type of heterocyclic compound that has been studied for various biological activities.

Scientific Research Applications

Antitumor and Anti-monoamine Oxidase Activities

Compounds synthesized from 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, through reactions with halides, demonstrated high anti-monoamine oxidase and antitumor activity, highlighting their potential in therapeutic applications against depression and cancer (Markosyan et al., 2015).

Antiviral Activities

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed potential antiviral activities against a range of viruses including influenza A, SARS coronavirus, dengue, yellow fever, and several others, indicating their significance in the development of new antiviral drugs (Selvam et al., 2007).

Antimicrobial Activities

A variety of synthesized quinazolinone derivatives, including 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives, exhibited significant antimicrobial activity against selected gram-positive and gram-negative bacteria, underscoring their potential use in combating bacterial infections (Alagarsamy et al., 2015).

Diuretic Agents

Quinazolin‐4(3H)‐one derivatives containing thiazole or 1,3,4‐thiadiazole moieties were prepared and showed diuretic activity, providing a new avenue for the development of diuretic medications (Maarouf et al., 2004).

Anticancer Activity and EGFR-Tyrosine Kinase Targeting

Novel synthesized quinazoline derivatives targeting EGFR-tyrosine kinase exhibited notable anticancer activity, particularly against CNS SNB-75 cancer cell lines, suggesting their importance in cancer therapy (Noolvi & Patel, 2013).

Mechanism of Action

Target of Action

Compounds with a benzodioxol moiety have been found to interact with various targets, such as Glycogen synthase kinase-3 beta . The role of this enzyme is to add a phosphate group to glycogen synthase, which is a key enzyme in glycogen metabolism.

Mode of Action

The interaction of these compounds with their targets can lead to changes in the activity of the target protein, which can then influence various cellular processes .

Biochemical Pathways

Compounds that target glycogen synthase kinase-3 beta can influence pathways related to glycogen metabolism .

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. For example, compounds that inhibit Glycogen synthase kinase-3 beta could potentially influence cell growth and metabolism .

Safety and Hazards

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research might focus on optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one, followed by the introduction of a sulfur atom to form the final product.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "1,3-benzodioxole", "thiourea", "sodium hydroxide", "acetic acid", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitrobenzoic acid with nitric acid to form 2-chloro-3,5-dinitrobenzoic acid.", "Step 2: Reduction of 2-chloro-3,5-dinitrobenzoic acid with tin and hydrochloric acid to form 2-chloro-3-amino benzoic acid.", "Step 3: Condensation of 2-chloro-3-amino benzoic acid with 1,3-benzodioxole in the presence of acetic acid and sodium hydroxide to form 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one.", "Step 4: Treatment of 3-(1,3-benzodioxol-5-ylmethyl)-2-chloro-1H-quinazolin-4-one with thiourea in the presence of ethanol and hydrochloric acid to introduce a sulfur atom and form the final product, 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |

CAS RN |

422527-25-1 |

Molecular Formula |

C16H11ClN2O3S |

Molecular Weight |

346.79 |

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C16H11ClN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23) |

InChI Key |

YBPVWSVNIXCYJX-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)

![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2940406.png)

![N-(2-fluorobenzyl)-1-{4-[(2-methylbenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2940409.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2940411.png)